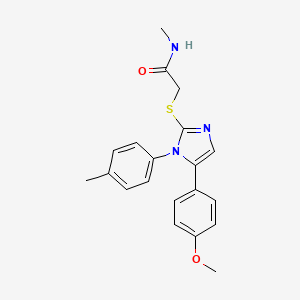

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-4-8-16(9-5-14)23-18(15-6-10-17(25-3)11-7-15)12-22-20(23)26-13-19(24)21-2/h4-12H,13H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQIXWKIMNLCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the thioether and acetamide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes, including continuous flow synthesis and automated reaction setups .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the imidazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the thioether linkage, often using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the development of new metal complexes.

Biology

Research has indicated that 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary evaluations suggest it may inhibit the growth of cancer cells through mechanisms such as enzyme inhibition and receptor interaction.

Medicine

The compound is under investigation for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors positions it as a candidate for drug development targeting diseases such as cancer and infections. Notably, its structural features may enhance its efficacy in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to innovations in material science.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds. For instance:

- A study on imidazole derivatives demonstrated significant antimicrobial and anticancer properties, highlighting their potential as therapeutic agents against Mycobacterium tuberculosis and various cancer cell lines .

- Another research focused on the synthesis of related thioether compounds showed promising results in inhibiting vital mycobacterial enzymes, indicating a pathway for developing new antitubercular agents .

- Comparative studies on various substituted acetamides revealed that modifications to the imidazole ring significantly influence their biological activity, suggesting that structural optimization could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The thioether linkage may participate in redox reactions, modulating the compound’s biological activity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues, supported by evidence from synthetic and pharmacological studies:

Key Structural and Functional Insights

The p-tolyl group (4-methylphenyl) offers moderate lipophilicity, contrasting with the polar 4-nitrophenyl group in derivatives, which may reduce cell permeability but improve target affinity .

Thioether vs. Oxadiazole Linkages :

- Replacement of the thioether group with an oxadiazole ring (as in 5d) introduces rigidity and hydrogen-bonding capacity, correlating with improved aromatase inhibition (IC₅₀ = 0.87 µM) .

Acetamide Modifications :

- The N-methylacetamide in the target compound likely enhances metabolic stability compared to thiazole-linked acetamides (Compound 9), which may exhibit higher reactivity but shorter half-lives .

Pharmacological and Physicochemical Properties

- Solubility : The 4-methoxyphenyl and N-methylacetamide groups likely improve aqueous solubility compared to 4-chlorophenyl analogues (), which are more lipophilic .

- Binding Affinity : Molecular docking studies () suggest that aryl substituents (e.g., 4-MeO vs. 4-F) influence binding poses in enzyme active sites. For example, 9c (4-bromophenyl) showed tighter binding to α-glucosidase than 9e (4-methoxyphenyl) due to halogen interactions .

Biological Activity

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. The compound features an imidazole ring, methoxyphenyl and p-tolyl substituents, and a thioether linkage, which collectively contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O2S, with a molecular weight of 436.6 g/mol. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Imidazole Ring | Facilitates interactions with biological targets such as enzymes and receptors. |

| Methoxyphenyl Group | Enhances lipophilicity and binding affinity through hydrogen bonding. |

| p-Tolyl Group | Contributes to the overall hydrophobic character of the compound. |

| Thioether Linkage | Provides stability and may participate in redox reactions. |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions, potentially inhibiting enzymatic activity.

- Receptor Interaction : The compound may bind to specific receptors, modulating signal transduction pathways.

- Redox Activity : The thioether group may influence cellular oxidative states, affecting various biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Studies have shown that compounds with similar imidazole structures can act as antiproliferative agents. For instance, related compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines, indicating strong potential for therapeutic applications . The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Disruption of microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Properties

Imidazole derivatives are also known for their antibacterial properties. Some studies have reported effective inhibitory activity against various bacterial strains, suggesting that this compound may exhibit similar effects .

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that imidazole derivatives could induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. The compound's structural characteristics likely enhance its binding to tubulin .

- Antimicrobial Activity : Research on related compounds revealed effective inhibition against E. coli ATCC 35218, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Computational Studies : Docking studies suggest that the compound may bind effectively to target proteins involved in cancer progression, indicating a potential pathway for drug development .

Q & A

Q. Methodology :

Core modifications : Synthesize derivatives with varied substituents (e.g., replacing p-tolyl with trifluoromethoxy) .

Biological testing : Dose-response curves in target assays (e.g., IC50 determination in kinase panels) .

Data analysis : Use PCA (principal component analysis) to correlate substituent electronegativity with activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Desiccate with silica gel (RH <10%) to avoid hydrolysis of the acetamide group .

- Stability monitoring : Quarterly HPLC analysis to detect degradation (<5% over 12 months) .

Advanced: How can regioselectivity challenges during imidazole ring formation be addressed?

Answer:

Approaches :

- Directed metalation : Use LDA (lithium diisopropylamide) to control substituent positioning .

- Microwave irradiation : Enhances regioselectivity by promoting uniform heating (e.g., 80% yield of 5-substituted imidazole vs. 50% under conventional heating) .

Validation : H NMR NOESY to confirm substitution pattern (e.g., spatial proximity of methoxyphenyl to thioether) .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

Cellular thermal shift assay (CETSA) : Confirm compound binding to EGFR by measuring protein melting temperature shifts .

CRISPR knockout : Compare activity in wild-type vs. EGFR-knockout cell lines .

Pull-down assays : Biotinylated analogs coupled with streptavidin beads for target identification via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.